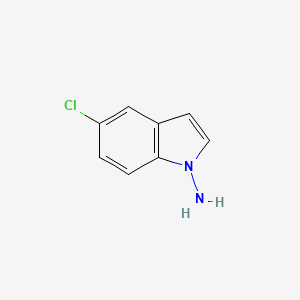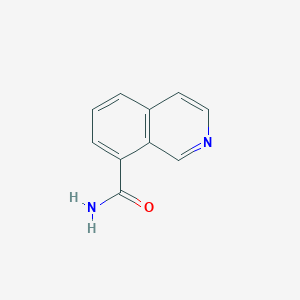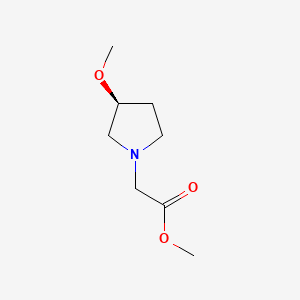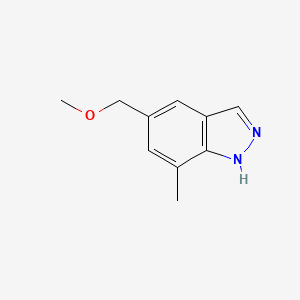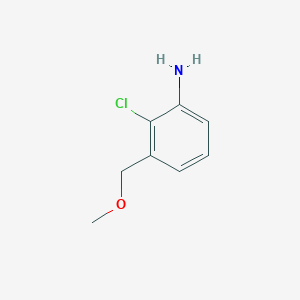
2-Chloro-3-(methoxymethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(methoxymethyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the second position and a methoxymethyl group at the third position on the benzene ring, with an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-3-nitrotoluene with methanol in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions typically include:
Temperature: 30-105°C
Solvent: Water or ethanol
Catalyst: Ammonium polysulfide or other reducing agents
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium amide or Grignard reagents under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(methoxymethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxymethyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
3-Methoxyaniline:
2-Chloro-4-(methoxymethyl)aniline: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness
2-Chloro-3-(methoxymethyl)aniline is unique due to the specific positioning of the chloro and methoxymethyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its unique structure allows for specific interactions in biological systems and versatile use in organic synthesis.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-3-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10ClNO/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4H,5,10H2,1H3 |
InChI Key |
ZXXRCLVKHHPXOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
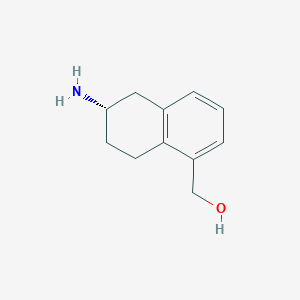
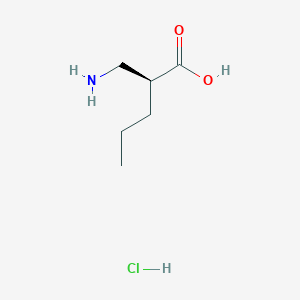
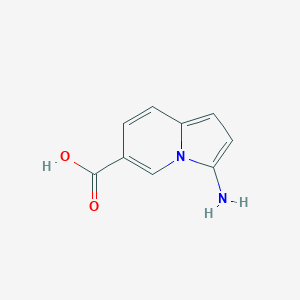
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)

